(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one
Description
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one is a complex organic compound with a unique structure that combines a furan ring, a naphthalene ring, and a substituted phenyl group
Properties
IUPAC Name |
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O4/c1-2-26-22-12-15(7-10-20(22)24)11-19-14-21(27-23(19)25)18-9-8-16-5-3-4-6-17(16)13-18/h3-14,24H,2H2,1H3/b19-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMAMSDWSBRQSN-ODLFYWEKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C=C(OC2=O)C3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one typically involves multiple steps, starting with the preparation of the substituted phenyl and naphthalene precursors. The key steps include:
Formation of the substituted phenyl group: This can be achieved through the ethylation of 4-hydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate.
Synthesis of the naphthalene derivative: This involves the functionalization of naphthalene through Friedel-Crafts acylation, followed by further modifications to introduce the desired substituents.
Coupling reaction: The final step involves the coupling of the substituted phenyl and naphthalene derivatives with a furan ring through a condensation reaction, typically using a catalyst such as p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium ethoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, through its interaction with specific signaling pathways.
Antimicrobial Activity: The compound can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Steviol glycoside: A natural sweetener derived from the leaves of Stevia rebaudiana, used as a sugar substitute.
Uniqueness
(3Z)-3-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-naphthalen-2-ylfuran-2-one is unique due to its combination of a furan ring, a naphthalene ring, and a substituted phenyl group, which imparts distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has potential therapeutic applications. Additionally, its structural complexity sets it apart from simpler compounds like Ringer’s lactate solution and steviol glycoside.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
